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Compound of Interest

Compound Name: Multiflorin

Cat. No.: B15595077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Multiflorin A and Multiflorin B, two notable kaempferol glycosides. It also delves into the

experimental protocols for their analysis and presents a visualization of the proposed

mechanism of action for Multiflorin A in the inhibition of intestinal glucose absorption.

Spectroscopic Data of Multiflorin A and B
The structural elucidation of Multiflorin A and B has been achieved through various

spectroscopic techniques. The following tables summarize the key quantitative data from ¹H

Nuclear Magnetic Resonance (NMR), ¹³C NMR, Ultraviolet-Visible (UV-Vis) Spectroscopy,

Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry

(HRMS).

Table 1: Spectroscopic Data for Multiflorin A
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Spectroscopic Technique Data

¹H NMR (600 MHz, DMF-d7)

δ (ppm): 11.40 (bs, 1H, HN3), 7.85 (d, J = 8.0

Hz, 1H, H6), 5.88 (d, J = 3.2 Hz, 1H, H1'), 5.71

(d, J = 8.0 Hz, 1H, H5), 5.19 (m, 1H, H2'), 4.81

(m, 1H, H3'), 4.05 (q, J = 6.2 Hz, 1H, H4'), 1.93

(m, 2H, H5'/5''), 1.10-0.95 (m, 2H, H6'/6'')[1]

¹³C NMR (125 MHz, DMF-d7)

δ (ppm): 163.6 (Cq, C4), 151.0 (Cq, C2), 142.9

(CH, C6), 102.6 (CH, C5), 92.4 (CH, C1'), 87.4

(CH, C4'), 84.9 (CH, C2'), 84.6 (CH, C3'), 27.7

(CH2, C5'), 6.3 (CH2, C6')[1]

UV-Vis (MeOH)
λmax (nm): 266, 368 (Characteristic of

kaempferol glycosides)

FT-IR (KBr)

ν (cm⁻¹): ~3400 (O-H stretching), ~1650 (C=O

stretching of flavonoid), ~1610 (C=C aromatic

stretching), ~1000-1100 (C-O stretching of

glycosidic bonds)

HRMS (ESI)

Expected m/z for [M-H]⁻: C₂₉H₃₁O₁₆⁻

(Calculated: 635.1618, as an example for a

similar compound)

Table 2: Spectroscopic Data for Multiflorin B
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Spectroscopic Technique Data

¹H NMR (600 MHz, DMF-d7)

δ (ppm): 7.81 (d, J = 8.0 Hz, 1H, H6), 5.86 (d, J

= 2.5 Hz, 1H, H1'), 5.72 (d, J = 8.0 Hz, 1H, H5),

5.18 (m, 1H, H2'), 4.80 (m, 1H, H3'), 3.90 (q, J =

6.4 Hz, 1H, H4'), 1.91 (m, 2H, H5'/5''), 1.10-0.95

(m, 2H, H6'/6'')[1]

¹³C NMR (125 MHz, DMF-d7)

δ (ppm): 163.6 (Cq, C4), 150.9 (Cq, C2), 143.2

(CH, C6), 102.6 (CH, C5), 92.9 (CH, C1'), 88.1

(CH, C4'), 85.3 (CH, C2'), 83.3 (CH, C3'), 27.3

(CH2, C5'), 6.2 (CH2, C6')[1]

UV-Vis (MeOH)
λmax (nm): Similar to Multiflorin A, characteristic

of kaempferol glycosides.

FT-IR (KBr)

ν (cm⁻¹): Similar to Multiflorin A, with

characteristic peaks for hydroxyl, carbonyl,

aromatic, and glycosidic bonds.

HRMS (ESI)
Expected m/z for [M-H]⁻: C₂₇H₂₉O₁₅⁻

(Calculated: 593.1512)

Experimental Protocols
The following sections outline the general methodologies employed for the spectroscopic

analysis of Multiflorin A and B, based on standard practices for flavonoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., DMSO-d₆, CD₃OD, or DMF-d7) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

¹H NMR Analysis: The spectrum is acquired to determine the chemical shifts (δ) in parts per

million (ppm), coupling constants (J) in Hertz (Hz), and integration values for each proton

signal.
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¹³C NMR Analysis: The spectrum is recorded to identify the chemical shifts of all carbon

atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization

Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: For complete structural assignment, 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton

and proton-carbon correlations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent, typically methanol (MeOH) or ethanol (EtOH).

Instrumentation: A double-beam UV-Vis spectrophotometer is used to scan the absorbance

of the sample across a wavelength range of 200-400 nm.

Analysis: The resulting spectrum reveals the wavelengths of maximum absorption (λmax),

which are characteristic of the flavonoid's chromophoric system. Shift reagents can be used

to gain further structural information about the position of hydroxyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the dry, powdered sample is mixed with potassium

bromide (KBr) and pressed into a thin pellet.

Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

Analysis: The spectrum shows absorption bands corresponding to the vibrational frequencies

of the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O),

aromatic (C=C), and ether (C-O) groups.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) and introduced into the mass spectrometer.
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Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass

analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is typically used.

Analysis: HRMS provides a highly accurate mass measurement of the molecular ion,

allowing for the determination of the elemental composition and confirmation of the

molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to

obtain fragmentation patterns, which aid in structural elucidation.

Signaling Pathway and Experimental Workflow
Multiflorin A has been identified as a potent inhibitor of intestinal glucose absorption. This

activity is primarily mediated through its interaction with the sodium-dependent glucose

cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2).

Mechanism of Glucose Absorption Inhibition by
Multiflorin A
The following diagram illustrates the proposed mechanism by which Multiflorin A inhibits

glucose transport in an intestinal epithelial cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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